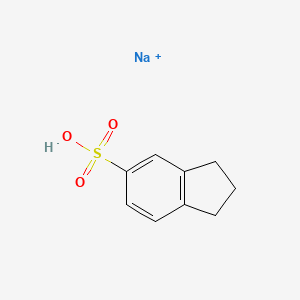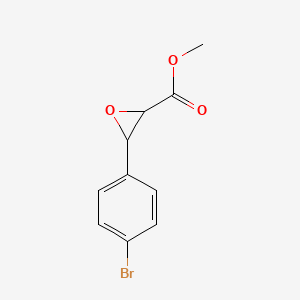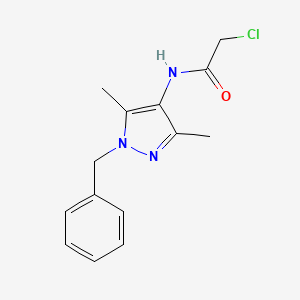
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide
Vue d'ensemble
Description
“N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide” is a chemical compound with the molecular formula C14H16ClN3O . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide” consists of a benzyl group attached to a pyrazole ring, which is further connected to a chloroacetamide group .
Physical And Chemical Properties Analysis
The molecular weight of “N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide” is 314.22 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, and molar volume are also available .
Applications De Recherche Scientifique
Pyrazole Heterocycles Synthesis
Pyrazole derivatives, including N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide, have widespread biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial. Their synthesis often involves condensation followed by cyclization, using common reagents like phosphorus oxychloride and dimethyl formamide. These protocols facilitate the annelation of different heterocyclic nuclei with bioactive pyrazoles, extending heterocyclic systems categories for designing active biological agents. The significance of pyrazole COX-2 inhibitors in medicinal chemistry underscores the importance of these heterocycles (Dar & Shamsuzzaman, 2015).
Chloroacetamides Targeting VLCFAs
Research on chloroacetamides, including derivatives like N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide, has identified their primary target enzyme affecting the synthesis of very-long-chain fatty acids (VLCFAs). This inhibition, crucial for understanding their biological and possibly toxicological impacts, sheds light on the mechanistic action of chloroacetamides and related structures in biological systems (Böger, Matthes, & Schmalfuss, 2000).
Antifungal Applications
In the context of combating fungal diseases like Bayoud disease affecting date palms, certain pyrazole derivatives, related to the chemical structure of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide, have shown efficacy. These compounds, through their structure-activity relationship analysis, reveal significant antifungal pharmacophore sites, demonstrating their potential in agricultural and pharmaceutical applications to fight fungal pathogens (Kaddouri et al., 2022).
Cytochrome P450 Isoforms Inhibition
Compounds with chloroacetamide moieties, such as N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide, might interact with cytochrome P450 (CYP) isoforms, influencing drug metabolism and potential drug-drug interactions. Understanding the selectivity of chemical inhibitors towards various CYP isoforms is crucial for predicting and mitigating adverse interactions in therapeutic settings (Khojasteh et al., 2011).
Antimicrobial Drug Development
The structural framework of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide contributes to the development of novel antimicrobial drugs targeting DNA gyrase subunit B. Through molecular docking and synthesis, specific benzo-fused nitrogen-containing heterocycles have been identified with significant antimicrobial activity, highlighting the role of such compounds in addressing antimicrobial resistance (PatilTejaswini & Amrutkar Sunil, 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10-14(16-13(19)8-15)11(2)18(17-10)9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAMCNNLSCPTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol](/img/structure/B3142900.png)
![2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one](/img/structure/B3142906.png)
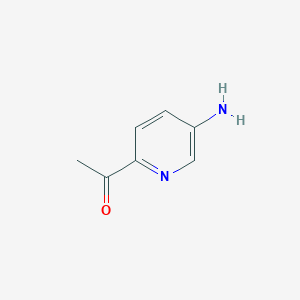
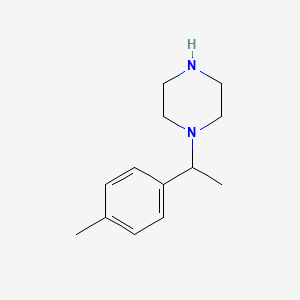
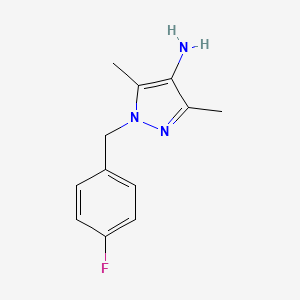
![4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B3142926.png)

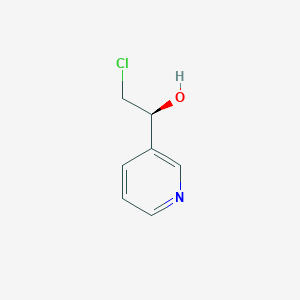


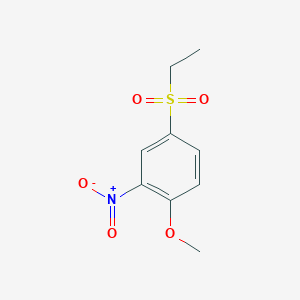
![7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3142973.png)
